molecular formula C17H18N4O3 B5870958 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5870958
M. Wt: 326.35 g/mol
InChI Key: XXVLWORHJKIZDW-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MNBP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to disrupt the cell membrane of pathogens, leading to their death.
Biochemical and Physiological Effects
1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have bactericidal and fungicidal effects.

Advantages and Limitations for Lab Experiments

1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine also has some limitations, including its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for research on 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine. In neurology, further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and its potential therapeutic applications in other neurodegenerative diseases. In oncology, further studies are needed to evaluate the efficacy of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine in combination with other anti-cancer agents and to identify the optimal dose and treatment regimen. In infectious diseases, further studies are needed to evaluate the antimicrobial activity of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine against a wider range of pathogens and to investigate its potential as a new class of antimicrobial agents.
Conclusion
In conclusion, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that has potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. Further studies are needed to elucidate the exact mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine and to evaluate its efficacy in various disease models.

Synthesis Methods

The synthesis of 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-pyridylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and infectious diseases. In neurology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been studied for its anti-tumor activity and has shown promising results in inhibiting the growth of cancer cells. In infectious diseases, 1-(4-methyl-3-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have antimicrobial activity against various pathogens such as bacteria and fungi.

properties

IUPAC Name

(4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-13-5-6-14(12-15(13)21(23)24)17(22)20-10-8-19(9-11-20)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLWORHJKIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328444
Record name (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

335282-53-6
Record name (4-methyl-3-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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